1,3-Dimethylimidazolium hexafluorophosphate
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Overview
Description
1,3-Dimethylimidazolium hexafluorophosphate: is an ionic liquid with the molecular formula C5H9F6N2P . It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various organic solvents. These characteristics make it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
1,3-Dimethylimidazolium hexafluorophosphate, also known as [MMIM][PF6], is primarily used as an ionic liquid in various chemical reactions . Its primary targets are the reactants in these chemical processes, where it acts as a solvent or catalyst .
Mode of Action
The compound interacts with its targets through its unique physical and chemical properties. As an ionic liquid, it can dissolve a wide range of organic and inorganic compounds, facilitating chemical reactions . In some reactions, it acts as a catalyst, accelerating the reaction rate .
Biochemical Pathways
For example, it has been used to catalyze the reaction between epoxides and ketone methoxysilane acetal (KSA), resulting in various γ-lactones .
Pharmacokinetics
Its properties such as solubility, stability, and reactivity play a crucial role in its effectiveness as a solvent or catalyst .
Result of Action
The primary result of this compound’s action is the facilitation of chemical reactions. It can help increase the efficiency and selectivity of these reactions, leading to higher yields and purer products .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, temperature can affect its solubility and reactivity . Moreover, it should be stored in an inert atmosphere at room temperature to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dimethylimidazolium hexafluorophosphate can be synthesized through a reaction between 1,3-dimethylimidazole and hexafluorophosphoric acid. The reaction typically involves the following steps:
Preparation of 1,3-Dimethylimidazole: This compound is synthesized by methylating imidazole with methyl iodide in the presence of a base such as potassium carbonate.
Formation of this compound: The 1,3-dimethylimidazole is then reacted with hexafluorophosphoric acid to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dimethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the hexafluorophosphate anion is replaced by other nucleophiles.
Complex Formation: It can form complexes with various metal ions, which can be used in catalysis and other applications.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, cyanides, and thiolates.
Reaction Conditions: These reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide at room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reacting with chloride ions would yield 1,3-dimethylimidazolium chloride .
Scientific Research Applications
Chemistry: 1,3-Dimethylimidazolium hexafluorophosphate is widely used as a solvent and catalyst in various organic reactions. Its ionic nature and stability make it an excellent medium for reactions such as nucleophilic substitutions, cycloadditions, and polymerizations .
Biology and Medicine: In biological research, it is used as a medium for enzyme-catalyzed reactions and as a stabilizer for proteins and other biomolecules.
Industry: In industrial applications, this compound is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also employed in electrochemical applications, such as in the development of batteries and supercapacitors .
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium hexafluorophosphate
- 1-Ethyl-3-methylimidazolium hexafluorophosphate
- 1,2-Dimethylimidazolium hexafluorophosphate
Comparison: 1,3-Dimethylimidazolium hexafluorophosphate is unique due to its specific methylation pattern, which affects its solubility, stability, and reactivity. Compared to other imidazolium-based ionic liquids, it offers a balance of hydrophobicity and hydrophilicity, making it versatile for various applications .
Properties
IUPAC Name |
1,3-dimethylimidazol-1-ium;hexafluorophosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N2.F6P/c1-6-3-4-7(2)5-6;1-7(2,3,4,5)6/h3-5H,1-2H3;/q+1;-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHQXGQUBHYUSO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F6N2P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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